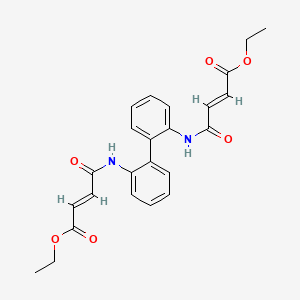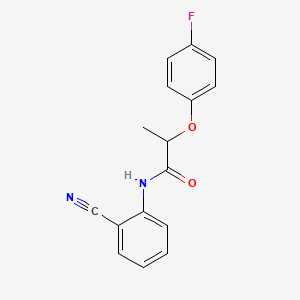![molecular formula C17H19ClN2O3 B5357308 3-(2-CHLOROPHENYL)-5-METHYL-N-[1-(OXOLAN-2-YL)ETHYL]-12-OXAZOLE-4-CARBOXAMIDE](/img/structure/B5357308.png)
3-(2-CHLOROPHENYL)-5-METHYL-N-[1-(OXOLAN-2-YL)ETHYL]-12-OXAZOLE-4-CARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-CHLOROPHENYL)-5-METHYL-N-[1-(OXOLAN-2-YL)ETHYL]-12-OXAZOLE-4-CARBOXAMIDE is a synthetic compound with a complex molecular structure It is characterized by the presence of a chlorophenyl group, a methyl group, an oxolane ring, and an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CHLOROPHENYL)-5-METHYL-N-[1-(OXOLAN-2-YL)ETHYL]-12-OXAZOLE-4-CARBOXAMIDE typically involves multiple steps, including nucleophilic substitution, cyclization, and amidation reactions. The starting materials often include 2-chlorobenzaldehyde, methylamine, and oxalyl chloride. The reaction conditions may involve the use of solvents such as acetonitrile and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is common to optimize the production process.
化学反应分析
Types of Reactions
3-(2-CHLOROPHENYL)-5-METHYL-N-[1-(OXOLAN-2-YL)ETHYL]-12-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 3-(2-CHLOROPHENYL)-5-METHYL-N-[1-(OXOLAN-2-YL)ETHYL]-12-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
相似化合物的比较
Similar Compounds
Difenoconazole: A synthetic fungicide with a similar chlorophenyl group.
Amlodipine Related Compound D: Contains a chlorophenyl group and is used in pharmaceutical applications.
3-(Piperazin-1-yl)oxolan-2-one dihydrochloride: Shares the oxolane ring structure.
Uniqueness
3-(2-CHLOROPHENYL)-5-METHYL-N-[1-(OXOLAN-2-YL)ETHYL]-12-OXAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential applications across various scientific disciplines. Its structural features allow for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
属性
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[1-(oxolan-2-yl)ethyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c1-10(14-8-5-9-22-14)19-17(21)15-11(2)23-20-16(15)12-6-3-4-7-13(12)18/h3-4,6-7,10,14H,5,8-9H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIWDAIYYOTZOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(C)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[6-(dimethylamino)pyridin-3-yl]-5-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5357242.png)

![2-methoxy-N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]ethanamine;hydrochloride](/img/structure/B5357250.png)
![4-[(3-methylphenyl)thio]-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B5357255.png)
![1-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}-3-ethylthiourea](/img/structure/B5357259.png)
![3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5357267.png)
![N-[[2-[(4-methylphenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride](/img/structure/B5357274.png)

![N-(3,5-dimethylphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5357292.png)
![4-(4-fluorobenzoyl)-5-(furan-2-yl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5357293.png)
![(2-Ethylpiperidin-1-yl)[2-(3-methylphenyl)quinolin-4-yl]methanone](/img/structure/B5357300.png)
amine hydrochloride](/img/structure/B5357315.png)
![3-(3-methylphenyl)-2-[2-(1-naphthyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5357316.png)
